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Cat. No.: B2948997

Get Quote

Executive Summary

5-Chloro-4-fluoro-2-hydroxybenzaldehyde (CAS: 264879-16-5) represents a high-value
pharmacophore scaffold in modern medicinal chemistry. Its structural uniqueness lies in the
specific orthogonal positioning of a fluorine atom (C4) and a chlorine atom (C5) on a
salicylaldehyde core. This configuration offers a dual-modality advantage: the fluorine atom
acts as a bioisostere to modulate metabolic stability and pKa, while the chlorine atom provides
a lipophilic "anchor" for hydrophobic pocket binding in protein targets.

This technical guide dissects the compound's physicochemical identity, validates its synthetic
pathways, and maps its utility as a precursor for bioactive heterocycles (coumarins,
benzofurans) and Schiff base ligands.

Part 1: Physicochemical Identity

The precise molecular characterization of this compound is critical for stoichiometry in synthetic
workflows.
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Core Identifiers & Constants

Property Value | Descriptor Technical Note
5-Chloro-4-fluoro-2- Substituents listed
IUPAC Name ]
hydroxybenzaldehyde alphabetically (C before F).
CAS Number 264879-16-5 Primary registry number.
Carbon count includes the
Molecular Formula C7H4CIFO2
aldehyde carbonyl.[1]
) Monoisotopic mass: ~173.99
Molecular Weight 174.56 g/mol
g/mol .
Encodes the 1,2,4,5-
SMILES OC1=CC(F)=C(Cl)C=C1C=0 o
substitution pattern.
Pale yellow to beige crystalline  Color arises from extended
Appearance ] ] ] -
solid conjugation (n— 1t* transition).
) ) ) Sharp MP indicates high purity;
Melting Point 82-86 °C (Typical)

broadens with hydration.

pKa (Phenolic)

~6.5-7.2

Acidity enhanced by electron-
withdrawing F/CI/CHO groups.

Structural Logic

The molecule is not merely a sum of its parts.[2] The ortho-hydroxyl group (C2) forms a strong

intramolecular hydrogen bond with the carbonyl oxygen (C1). This "locked" conformation

(pseudo-six-membered ring) significantly influences its reactivity:

o Reduced Nucleophilicity: The phenolic proton is less available for intermolecular reactions

unless deprotonated by a strong base.

 Lipophilicity Boost: The internal H-bond masks the polar groups, increasing membrane

permeability (logP).

Part 2: Synthetic Pathways & Process Chemistry
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As a Senior Application Scientist, | recommend evaluating two distinct pathways based on raw
material availability and scale.

Pathway A: Late-Stage Halogenation (Recommended for
Library Synthesis)

This route starts with the commercially available 4-fluorosalicylaldehyde. The directing effects
of the hydroxyl (strong activator) and fluorine (weak activator) synergistically direct electrophilic
chlorination to the C5 position.

e Mechanism: Electrophilic Aromatic Substitution (EAS).

o Regioselectivity: The C3 position is sterically crowded (between OH and F). The C5 position
is sterically accessible and electronically activated.

Pathway B: Formylation of Dihalophenols (Industrial
Scale)

Starting from 4-chloro-3-fluorophenol, a formylation reaction (Reimer-Tiemann or Duff reaction)
introduces the aldehyde group ortho to the phenol.

Validated Synthesis Workflow (DOT Diagram)
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Process Logic

Pathway A: High Regioselectivity P Pathway B: Lower Cost Materials

Precursor A: Electrophilic Attack

4-Fluoro-2-hydroxybenzaldehyde W
Trlansilion State: Re-aromatization
Sigma Complex (-HCI)
Reagent: \

NCS or ClI2 gas

Cat. Acid Ortho-Formylation :
(eaLAam), Precursor B: (High Temp) - 5-Chll—?(:?4e—tf.luoro—
4-Chloro-3-fluorophenol =
2-hydroxybenzaldehyde

Reagent:
HMTA/ TFA
(Duff Reaction)
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Figure 1: Convergent synthetic strategies. Pathway A is preferred for laboratory precision due
to higher regiocontrol.

Part 3: Pharmaceutical Applications & Reactivity[3]
[4][5]

The 5-chloro-4-fluoro-2-hydroxybenzaldehyde scaffold is a "privileged structure” in drug
design, serving as a linchpin for constructing fused heterocycles.

The "F-CI" Bioisostere Effect

o Metabolic Blockade: The C5-Chlorine atom blocks metabolic hydroxylation at the para-
position relative to the activating hydroxyl group, extending the half-life (

) of the drug.

» Electronic Modulation: The C4-Fluorine atom exerts a strong inductive withdrawing effect (-I),
lowering the pKa of the phenolic hydroxyl. This makes the molecule a better ligand for metal
chelation (e.g., in metalloenzyme inhibitors).
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Heterocycle Construction Protocols
Protocol 1: Synthesis of Fluorinated Coumarins (Knoevenagel
Condensation)

Coumarins derived from this scaffold are potent candidates for anticoagulant and anticancer

therapies.
» Reagents: Target Aldehyde (1.0 eq), Diethyl Malonate (1.2 eq), Piperidine (Cat.), Ethanol.

e Procedure:

o

Dissolve aldehyde in absolute ethanol.

[¢]

Add diethyl malonate followed by catalytic piperidine (5 mol%).

[¢]

Reflux for 4—-6 hours (Monitor via TLC: 30% EtOAc/Hexane).

o

Critical Step: Acidify with 1N HCI to induce precipitation of the coumarin-3-carboxylic acid
derivative.

» Outcome: Formation of the bicyclic coumarin core via cyclization of the intermediate phenol
onto the ester.

Protocol 2: Schiff Base Ligands (Imine Formation)

Used for synthesizing antimicrobial metal complexes.

» Reagents: Target Aldehyde (1.0 eq), Primary Amine (e.g., Aniline derivative, 1.0 eq),
Methanol.

e Procedure:
o Mix reactants in MeOH at room temperature.
o If precipitation does not occur immediately, reflux for 2 hours.

o The 2-OH group remains free, available for bidentate coordination (N,O-donor) with metal
ions (Cu, Zn, Fe).

© 2026 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2948997?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Reactivity & Scaffold Utility Diagram
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Active Methylene

+ Alpha-Halo Ketone

Schiff Base Formation Coumarin Synthesis Benzofuran Synthesis
(Reaction w/ Amines) (Perkin/Knoevenagel) (Rap-Stoermer)
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Figure 2: Divergent synthesis map showing the transformation of the core scaffold into three
major pharmaceutical classes.

Part 4: Handling, Safety, and Analytics
Analytical Validation (QC)

To certify the identity of synthesized batches, look for these specific NMR signatures:
¢ 1H NMR (DMSO-d):
o 0 ~10.2 ppm (s, 1H): Aldehyde proton (-CHO). Distinctive downfield shift.
o 0 ~11.0 ppm (s, 1H): Phenolic proton (-OH). Broad singlet, exchangeable with D20.

o Aromatic Region: Two singlets (or doublets with small J coupling due to F-H coupling)
representing the para-situated protons on the ring.

Safety Profile

e GHS Classification: Irritant (Skin/Eye/Respiratory).
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e Handling: The presence of the aldehyde makes it susceptible to air oxidation (to benzoic
acid). Store under inert gas (Nitrogen/Argon) at 2—8°C.

e Reactivity Warning: Avoid contact with strong oxidizers. The chlorofluorophenol byproduct (if
degraded) can be toxic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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